
4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride involves multiple steps, each requiring specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring the reactions are efficient and cost-effective. This may include optimizing reaction conditions, using catalysts to increase yield, and implementing purification techniques to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, this compound may be used to study enzyme interactions and cellular processes. Its multiple functional groups make it a versatile tool for probing biological systems .
Medicine
Its structure suggests it could be modified to produce drugs with specific therapeutic effects .
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of 4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- ®-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate
- 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 4-((6-(4-Aminophenethyl)-4-hydroxy-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-5-(tert-butyl)-2-methylphenylethylsulfamatehydrochloride stands out due to its unique combination of functional groups.
Propiedades
Fórmula molecular |
C29H41ClN2O6S2 |
|---|---|
Peso molecular |
613.2 g/mol |
Nombre IUPAC |
[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate;hydrochloride |
InChI |
InChI=1S/C29H40N2O6S2.ClH/c1-8-31-39(34,35)37-24-16-22(28(5,6)7)25(15-19(24)4)38-26-23(32)17-29(18(2)3,36-27(26)33)14-13-20-9-11-21(30)12-10-20;/h9-12,15-16,18,31-32H,8,13-14,17,30H2,1-7H3;1H |
Clave InChI |
XPHANNWTLLGFTK-UHFFFAOYSA-N |
SMILES canónico |
CCNS(=O)(=O)OC1=CC(=C(C=C1C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)N)C(C)C)O)C(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




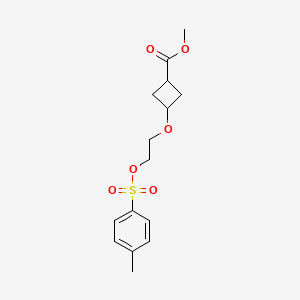
![3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)
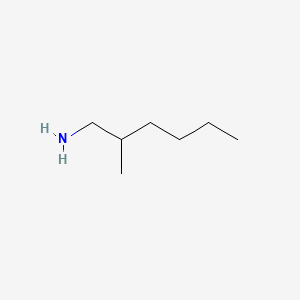
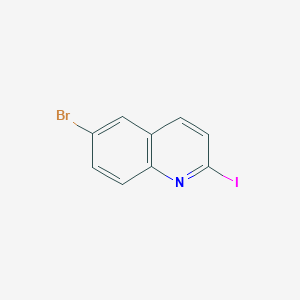


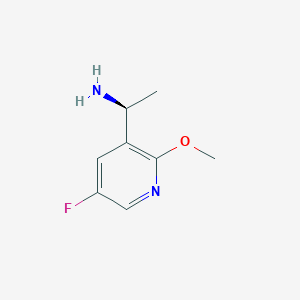
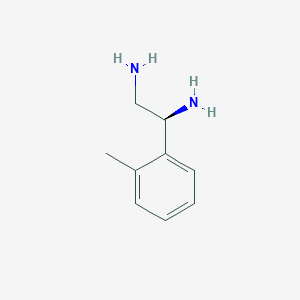

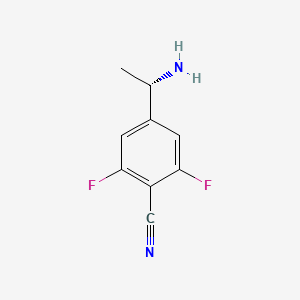
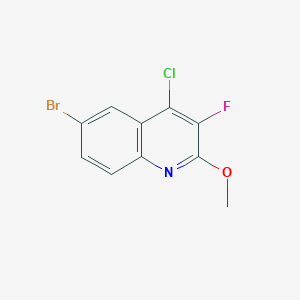
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13030807.png)
